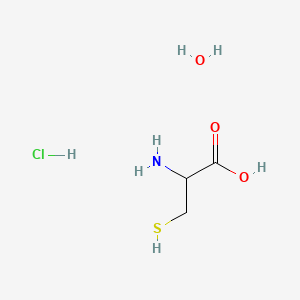

DL-半胱氨酸盐酸盐一水合物

描述

DL-Cysteine hydrochloride monohydrate (DL-Cys-HCl-H2O) is a compound with the molecular formula C3H8ClNO2S·H2O . It appears as a colorless crystal or crystalline powder . It is a racemic mixture of the proteinogenic amino acids L-cysteine and the non-proteinogenic D-cysteine . It is used as an organic reagent and in comparative physicochemical analysis of processes such as crystallization .

Physical And Chemical Properties Analysis

DL-Cysteine hydrochloride monohydrate is a white powder . It is soluble in water . The melting point is between 109-112 °C . The molecular weight is 175.63 .科学研究应用

抗氧化剂增强和疾病改善

DL-半胱氨酸作为膳食补充剂,在增强抗氧化剂状态和改善某些疾病的预后方面起着至关重要的作用。它是一种条件必需的含硫氨基酸,参与多种代谢途径,包括蛋氨酸、牛磺酸和谷胱甘肽 (GSH) 的代谢途径。已发现它通过提高抗氧化剂状态来对抗慢性炎症。研究表明,接受富含半胱氨酸营养的危重患者半胱氨酸分解代谢减少,GSH 合成增加,表明其作为营养保健品改善健康和疾病中抗氧化剂状态的潜力 (McPherson & Hardy, 2011)。

有机合成

半胱氨酸在有机合成中的化学行为以其在蛋白质化学修饰中的多功能性和选择性而著称,这具有化学和生物学创新性。它在不同的有机反应中起着关键作用,包括加成、缩合、取代和氧化。通过制备高灵敏度检测的荧光探针监测半胱氨酸在有机合成中做出了重大贡献。这突出了半胱氨酸在天然产物和有机反应开发中的作用,强调了其在蛋白质修饰和传感器制备中的持久效用 (Darroudi & Mohammadi Ziarani, 2021)。

基于质谱的蛋白质组学分析

半胱氨酸残基的修饰在基于质谱的蛋白质组学分析中起着至关重要的作用。人工还原蛋白质中的二硫键(在半胱氨酸残基之间形成)对于简化酶促水解和解释结果至关重要。通过烷基化保护半胱氨酸残基可以防止这些键重新形成,突出了半胱氨酸在蛋白质及其翻译后修饰的分析研究中的重要性。这也揭示了创新性半胱氨酸修饰提高蛋白质组学分析效率的潜力 (Kuznetsova 等,2020)。

酶机制和化学性质

半胱氨酸在酶机制中的作用,特别是在含非血红素铁的酶(如半胱氨酸双加氧酶 (CDO) 和牛磺酸/α-酮戊二酸双加氧酶 (TauD))中的作用已得到探索。理论模型提供了对这些酶的催化循环的见解,强调了半胱氨酸在理解酶促反应背后的化学以及靶向治疗应用的潜力方面的重要性 (Visser, 2009)。

肥胖和代谢调节

研究表明半胱氨酸水平与肥胖之间存在联系。人类研究表明,血浆总半胱氨酸浓度升高与脂肪量增加有关。动物和细胞实验表明,半胱氨酸补充剂可以减少能量消耗并促进脂肪生成,表明其具有潜在的促肥胖作用。这强调了进一步研究半胱氨酸影响脂肪调节和肥胖机制的必要性 (Elshorbagy 等,2012)。

作用机制

DL-Cysteine can usually be synthesized by the human body under normal physiological conditions if a sufficient quantity of methionine is available . It exhibits antioxidant properties and participates in redox reactions . It is also involved in the generation of sulfide present in iron-sulfur clusters and nitrogenase by acting as a precursor .

安全和危害

DL-Cysteine hydrochloride monohydrate can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

生化分析

Biochemical Properties

DL-Cysteine hydrochloride monohydrate plays a significant role in biochemical reactions. The thiol side chain in cysteine often participates in enzymatic reactions as a nucleophile . It is used as an organic reagent and in comparative physicochemical analysis of processes such as crystallization .

Cellular Effects

DL-Cysteine hydrochloride monohydrate has various effects on cells and cellular processes. It is used in cell culture and has been found to influence cell function

Molecular Mechanism

The molecular mechanism of DL-Cysteine hydrochloride monohydrate involves its interactions with biomolecules. For instance, maleimides selectively attach to cysteine using a covalent Michael addition

Temporal Effects in Laboratory Settings

In laboratory settings, DL-Cysteine hydrochloride monohydrate shows stability and is stored in a sealed, cool, and dry place

Dosage Effects in Animal Models

The effects of DL-Cysteine hydrochloride monohydrate can vary with different dosages in animal models. For instance, a study showed specific developmental abnormalities in rodents when administered a certain dosage

Metabolic Pathways

DL-Cysteine hydrochloride monohydrate is involved in various metabolic pathways. Cysteine is an important source of sulfur in human metabolism . It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

属性

IUPAC Name |

2-amino-3-sulfanylpropanoic acid;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2S.ClH.H2O/c4-2(1-7)3(5)6;;/h2,7H,1,4H2,(H,5,6);1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIJRTFXNRTXDIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)S.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10318-18-0, 96998-61-7, 116797-51-4 | |

| Record name | DL-cysteine hydrochloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-Cysteine hydrochloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-Cysteine Hydrochloride Monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

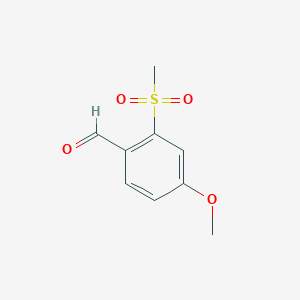

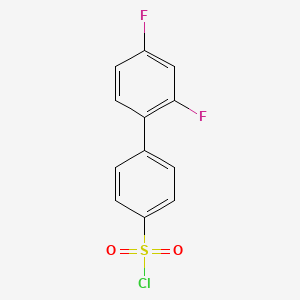

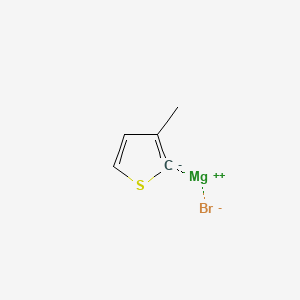

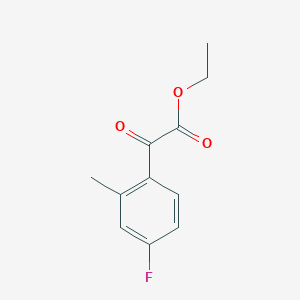

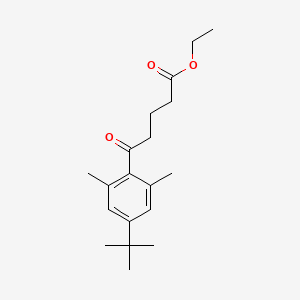

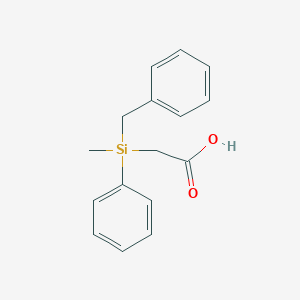

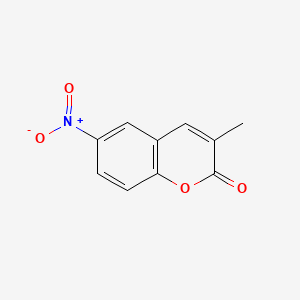

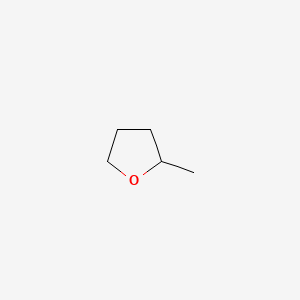

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

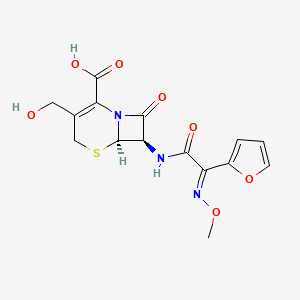

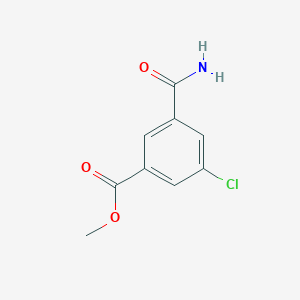

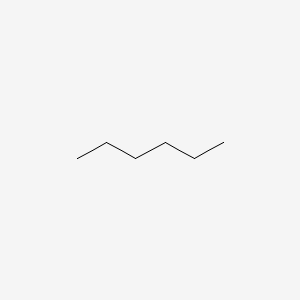

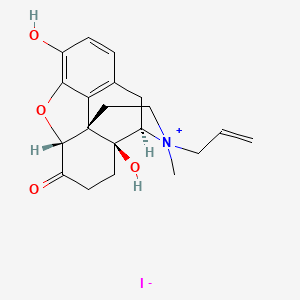

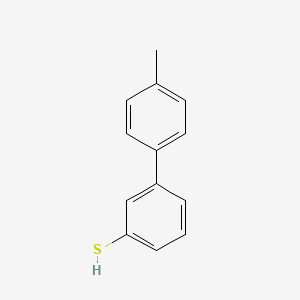

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B3416805.png)